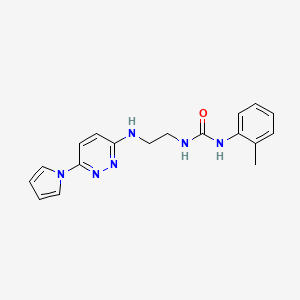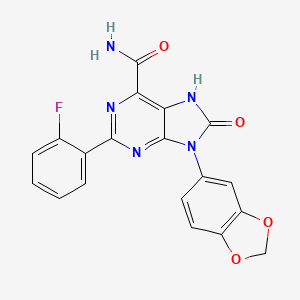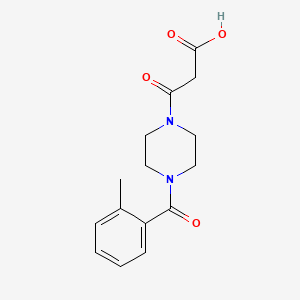![molecular formula C29H31NO10 B2529178 [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1094813-92-9](/img/structure/B2529178.png)
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C29H31NO10 . It has a molecular weight of 553.564.
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It also has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Compounds structurally related to the query, particularly those with acetamido and phenoxy groups, have been explored as allosteric modifiers of hemoglobin. These modifiers are designed to decrease the oxygen affinity of human hemoglobin A, potentially aiding in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The structure-activity relationships of these compounds indicate their potential as strong allosteric effectors of hemoglobin, with significant implications for their use in enhancing oxygen delivery in various pathological conditions (Randad et al., 1991).
Antioxidant Activity
Phenolic derivatives, including acetaminophen and salicylate, have been studied for their antioxidant properties, particularly as inhibitors of lipid peroxidation. These compounds demonstrate different reactivities with free radicals and protect membranes against lipid peroxidation induced by oxidative stress. The antioxidant efficiency of these compounds varies significantly, highlighting the impact of structural differences on their biological activities. Such research underscores the potential therapeutic applications of phenolic compounds in preventing or treating diseases associated with oxidative stress (Dinis et al., 1994).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with acetamido groups has led to the development of chromones and benzophenones with potential anticancer properties. These studies involve complex synthetic pathways to create compounds that exhibit cytotoxic and antiproliferative effects against multiple cancer cell types. Such compounds are of interest not only for their potential as anticancer agents but also for their structural similarities to antilipidemic agents, suggesting a wide range of possible therapeutic applications (Bondge et al., 2009; Zabiulla et al., 2016).
properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO10/c1-17(31)30-26-28(38-20(4)34)27(37-19(3)33)25(16-36-18(2)32)40-29(26)39-23-13-11-22(12-14-23)24(35)15-10-21-8-6-5-7-9-21/h5-15,25-29H,16H2,1-4H3,(H,30,31)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSYUFYKKJGNOD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)
![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)
![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)
![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)